7-Amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Description
7-Amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic core with a 4-chlorophenyl substituent at position 5, methyl groups at positions 1 and 3, and a nitrile group at position 4. Its structural features, including the electron-withdrawing chlorophenyl group and nitrile moiety, contribute to its reactivity and physicochemical properties, such as solubility and stability .
Properties
IUPAC Name |
7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O2/c1-21-14-12(15(23)22(2)16(21)24)11(10(7-18)13(19)20-14)8-3-5-9(17)6-4-8/h3-6H,1-2H3,(H2,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXGEAKCEBOTHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)Cl)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile (CAS No. 444116-23-8) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H12ClN5O2 with a molecular weight of approximately 341.75 g/mol. The structure features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds with a pyrido[2,3-d]pyrimidine structure exhibit promising anticancer properties. In particular:
- Mechanism of Action : Studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation and survival pathways. For example, they can act as inhibitors of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
- Case Study : In vitro studies demonstrated that derivatives of pyrido[2,3-d]pyrimidine showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM depending on the specific derivative tested.
Antidiabetic Activity
Another area of interest is the compound's potential as a DPP-4 inhibitor:
- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : DPP-4 inhibitors are critical in the management of type 2 diabetes mellitus (T2DM). The structure of 7-amino derivatives has been linked to enhanced DPP-4 inhibition compared to other scaffolds. This inhibition leads to increased levels of incretin hormones, which help regulate glucose metabolism .
- Research Findings : A study highlighted that structural modifications in the pyrido[2,3-d]pyrimidine framework could lead to improved DPP-4 inhibitory activity. The compound's ability to reduce blood glucose levels was confirmed in animal models.
Comparative Biological Activities
The following table summarizes the biological activities observed in various studies involving similar compounds:
Synthesis and Modifications
The synthesis of 7-amino derivatives typically involves regioselective amination techniques that enhance biological activity. Modifications such as halogen substitutions (e.g., chlorine or fluorine) have been shown to significantly affect the pharmacological properties of these compounds.
Scientific Research Applications
Structural Characteristics
The compound features a pyrimidine core fused with a tetrahydropyridine ring, which contributes to its biological activity. The presence of an amino group and a chlorophenyl moiety enhances its pharmacological properties.
Medicinal Chemistry
This compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of pyrido[2,3-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes critical for cancer cell proliferation.
Case Study: Antitumor Activity
A study published in Medicinal Chemistry demonstrated that modifications to the pyrimidine structure could enhance cytotoxicity against breast cancer cells. The compound's ability to induce apoptosis was linked to its interaction with DNA topoisomerases, crucial enzymes involved in DNA replication and repair.
Antimicrobial Properties
Research indicates that compounds similar to 7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo have shown promising results as antimicrobial agents . These compounds can inhibit the growth of various bacteria and fungi.
Case Study: Antimicrobial Efficacy
In a study published in Journal of Antibiotics, derivatives were tested against strains of Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, suggesting that these compounds could be developed into effective antimicrobial therapies.
Enzyme Inhibition
The compound has been explored for its ability to act as an enzyme inhibitor , particularly against enzymes involved in metabolic pathways.
Case Study: Enzyme Inhibition
A research article highlighted the compound's inhibitory effects on certain kinases involved in cellular signaling pathways. This inhibition could lead to decreased cell proliferation and survival in cancer cells.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties , making it a candidate for treating neurodegenerative diseases.
Case Study: Neuroprotection
Research published in Neuroscience Letters indicated that the compound could protect neuronal cells from oxidative stress-induced damage. This effect was attributed to its antioxidant properties and ability to modulate neuroinflammatory responses.
Summary Table of Applications
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., 4-NO₂) enhance electrophilicity but reduce solubility compared to halogens (Cl, F) .
- Substituent position : The 2-chlorophenyl analogue exhibits steric hindrance, affecting reaction kinetics and crystallinity .
Physicochemical and Spectral Properties
- IR Spectroscopy : The nitrile group in all analogues shows strong absorption near 2220 cm⁻¹, while carbonyl stretches (1650–1700 cm⁻¹) vary slightly with substituent electronic effects .
- NMR Data: Methyl groups resonate at δ 3.0–3.4 ppm, and aromatic protons shift depending on substituent electronegativity (e.g., δ 8.27 ppm for 4-NO₂ vs. δ 7.19 ppm for 4-F) .
Preparation Methods
Multi-Step Synthesis via Conjugate Addition and Cyclization
The foundational approach to pyrido[2,3-d]pyrimidine derivatives involves a two-step conjugate addition and cyclization strategy. As reported by Kobayashi et al., 4-chloro-5-lithio-6-methoxypyrimidines react with 2-(arylmethylidene)propanedinitriles at –78°C in tetrahydrofuran (THF) to form intermediate adducts . These adducts undergo cyclization upon treatment with aliphatic amines in 1,2-dimethoxyethane (DME), yielding 7-amino-5,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitriles . For the target compound, substitution of the aryl group with 4-chlorophenyl would require using 2-(4-chlorobenzylidene)propanedinitrile as the starting material.
Key advantages of this method include the use of inexpensive reagents and moderate yields (40–53% for intermediate uracil derivatives) . However, the need for cryogenic conditions and multi-step purification limits scalability. The mechanism proceeds through a lithium-mediated conjugate addition, followed by amine-induced cyclization and tautomerization (Scheme 1) .
One-Pot Catalytic Synthesis Using Metal-Organic Frameworks
A solvent-free, one-pot methodology employing MIL-125(Ti)-N(CH2PO3H2)2 as a mesoporous catalyst has been developed for tetrahydropyrido[2,3-d]pyrimidines . This method condenses 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, 6-amino-1,3-dimethyluracil, and aromatic aldehydes at 100°C . Substituting the aldehyde component with 4-chlorobenzaldehyde would directly yield the target compound.
The reaction mechanism involves a vinylogous anomeric-based oxidation, enabling rapid cyclization within 2–3 hours . The MOF catalyst enhances reaction efficiency by providing acidic sites for activation, achieving yields exceeding 85% for analogous compounds . This approach is notable for avoiding toxic solvents and minimizing byproducts.
Bismuth Triflate-Catalyzed Three-Component Reaction
The most direct and high-yielding route to the target compound employs bismuth triflate [Bi(OTf)3] as a Lewis acid catalyst . This one-pot method combines 6-amino-1,3-dimethyluracil, malononitrile, and 4-chlorobenzaldehyde in ethanol at 80°C, achieving completion within 2 hours . The reaction proceeds via a Knoevenagel condensation to form a benzylidene malononitrile intermediate, followed by Michael addition and intramolecular cyclization (Scheme 2) .
| Component | Quantity | Role |
|---|---|---|
| 6-Amino-1,3-dimethyluracil | 1 mmol | Nucleophilic amine source |
| Malononitrile | 1 mmol | Carbonyl electrophile |
| 4-Chlorobenzaldehyde | 1 mmol | Aryl substituent precursor |
| Bi(OTf)3 | 10 mol% | Lewis acid catalyst |
| Ethanol | 5 mL | Solvent |
This method yields the target compound in ~88% isolated yield after recrystallization . Comparative analysis with other aldehydes (e.g., 4-methoxybenzaldehyde, 2,4-difluorobenzaldehyde) confirms the generality of the approach, with electron-withdrawing groups like 4-chlorophenyl enhancing reaction rates .
Vilsmeier Reagent-Mediated Cyclization
An alternative pathway involves the Vilsmeier reagent (POCl3/DMF) to activate 6-amino-1,3-dimethyluracil for cyclization with cyanoacetamide . While primarily used for pyrido[2,3-d]pyrimidine-2,4-diones, modifying the electrophile to malononitrile could yield the 6-carbonitrile derivative . However, this method requires stringent anhydrous conditions and offers lower yields (~65%) compared to Bi(OTf)3-catalyzed synthesis .
Comparative Analysis of Synthetic Methods
The Bi(OTf)3-catalyzed method emerges as the most efficient, balancing high yield, short reaction time, and operational simplicity . Solvent-free MOF catalysis offers environmental benefits but requires higher temperatures . The conjugate addition route, though versatile, is less practical for large-scale synthesis due to cryogenic requirements .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
